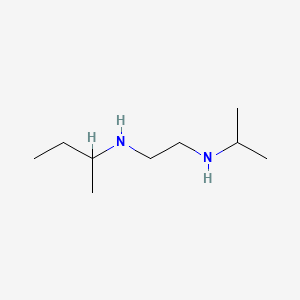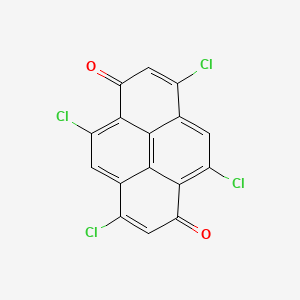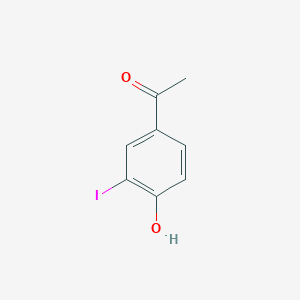
1-(4-Hydroxy-3-iodophenyl)ethanone
Overview
Description
1-(4-Hydroxy-3-iodophenyl)ethanone, also known as 2-Iodo-4-acetylphenol, 4′-hydroxy-3′-iodoacetophenone, or 3-Iodo-4-hydroxyacetophenone, is a chemical compound with the molecular formula C8H7IO2 . It has a molecular weight of 262.04 .
Chemical Reactions Analysis
1-(4-Hydroxy-3-iodophenyl)ethanone can be used as a reactant in the preparation of cyclopentene fused benzofurans and indoles via Pd-catalyzed tandem ring opening-ring closing reaction with diazabicyclic alkenes . It can also be used in the highly regioselective synthesis of spirocyclic compounds by a palladium-catalyzed intermolecular tandem reaction .Physical And Chemical Properties Analysis
1-(4-Hydroxy-3-iodophenyl)ethanone is a powder with a melting point of 155-160 °C . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results .Scientific Research Applications
1. Synthesis of Cyclopentene Fused Benzofurans and Indoles This compound serves as a reactant in the preparation of cyclopentene fused benzofurans and indoles through a palladium-catalyzed tandem ring opening-ring closing reaction with diazabicyclic alkenes .
Regioselective Synthesis of Spirocyclic Compounds
It is used in a highly regioselective synthesis process of spirocyclic compounds by a palladium-catalyzed intermolecular tandem reaction .
Synthesis of Indene Derivatives
“1-(4-Hydroxy-3-iodophenyl)ethanone” is involved in the regioselective synthesis of indene derivatives via Pd/C-catalyzed cyclization reaction in air .
Preparation of Carbazoles
The compound is used in the preparation of carbazoles via cross-coupling with silylaryl triflates followed by palladium-catalyzed cyclization .
Antimicrobial Activity
Derivatives of this compound have been synthesized and characterized for their potential antimicrobial activity, indicating its application in pharmaceutical and medicinal chemistry .
Safety and Hazards
While specific safety and hazard information for 1-(4-Hydroxy-3-iodophenyl)ethanone is not available, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of chemical compounds. It is also advised to wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known to be a reactant in the preparation of various compounds via palladium-catalyzed reactions .
Biochemical Pathways
It is known to participate in the synthesis of cyclopentene fused benzofurans and indoles, spirocyclic compounds, indene derivatives, carbazoles, heteropolycyclic compounds, disubstituted coumarins, arylalkynes, benzofurans, and indoles .
Result of Action
properties
IUPAC Name |
1-(4-hydroxy-3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRAJHOOMLHHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359985 | |
| Record name | 1-(4-hydroxy-3-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62615-24-1 | |
| Record name | 1-(4-hydroxy-3-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62615-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

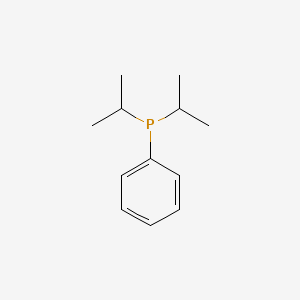
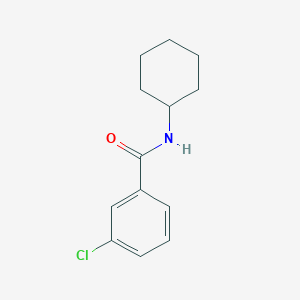
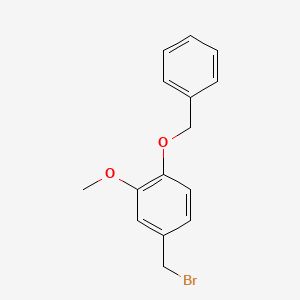
![6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1607484.png)

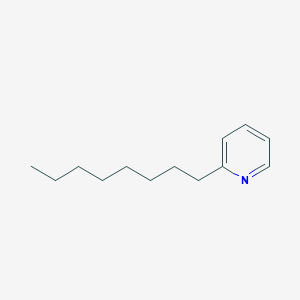

![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)
